3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Overview
Description
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxyphenyl group attached to the thiophene ring.
Mechanism of Action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, but the specific pathways affected by this compound are yet to be determined .
Pharmacokinetics
The presence of the methoxy group and carboxylic acid moiety may influence its absorption and distribution characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar condensation and cyclization reactions, optimized for large-scale production. The use of efficient catalysts and reaction conditions would be crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but different functional groups.
2-Methoxyphenylthiophene: Lacks the carboxylic acid group, leading to different chemical properties and reactivity
Uniqueness
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a methoxyphenyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDBOONGOMYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655541 | |
Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666841-74-3 | |
Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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